molecular formula C14H19N3O2 B508111 (3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid CAS No. 438229-01-7

(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid

Cat. No. B508111
CAS RN: 438229-01-7
M. Wt: 261.32g/mol
InChI Key: CMIJPLZEWJHJBD-UHFFFAOYSA-N
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Description

“(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid” is a compound with the CAS Number: 418805-51-3 and a molecular weight of 247.3 . It has the IUPAC name 3- (1H-1,2,4-triazol-1-yl)-1-adamantanecarboxylic acid .

It is stored at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Derivatives of 1,2,4-triazole, such as esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, have been synthesized using two methods involving alkylation and etherification. These compounds exhibit high biological activity and can be intermediates for the synthesis of amides, hydrazides, and ylidenderivatives of corresponding acids (Odyntsova, 2017).

  • Physical-Chemical Properties : The physical-chemical properties, including melting points, elemental composition, and spectroscopic characteristics of these derivatives, have been determined using various analytical methods such as NMR spectroscopy, IR spectrophotometry, and chromatography-mass spectrometry (Odyntsova, 2017).

Potential Applications in Coordination Polymers and Catalysts

  • Metal-Organic Frameworks : Bistriazoles like 1,3-bis(1,2,4-triazol-4-yl)adamantane have been used in combination with other compounds for constructing heteroleptic copper(II) metal-organic frameworks. These frameworks could potentially have applications in various fields, including catalysis, gas storage, and separation (Senchyk et al., 2013).

  • Catalytic Reactions : A molybdenum trioxide hybrid decorated by 3-(1,2,4-Triazol-4-yl)adamantane-1-carboxylic acid has shown promise as a catalyst in various oxidation reactions. This hybrid demonstrates a unique ability to combine features of both homogeneous and heterogeneous catalysis, allowing for straightforward catalyst separation and reuse (Lysenko et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid” are not available in the search results, 1,2,4-triazole derivatives have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-[3-(1,2,4-triazol-1-yl)-1-adamantyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-12(19)6-13-2-10-1-11(3-13)5-14(4-10,7-13)17-9-15-8-16-17/h8-11H,1-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIJPLZEWJHJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid

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